

Application Notes and Protocols: OSI-930 Combination Therapy with Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of **OSI-930** with standard chemotherapy agents. **OSI-930** is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, and Platelet-Derived Growth Factor Receptor β (PDGFR β). This dual inhibitory action on pathways crucial for tumor cell proliferation and angiogenesis makes it a compelling candidate for combination therapies aimed at enhancing the efficacy of traditional cytotoxic agents.

Introduction to OSI-930

OSI-930 is a selective tyrosine kinase inhibitor that targets key drivers of tumor growth and vascularization. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of c-Kit, VEGFR-2, and PDGFRβ, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and angiogenesis. Preclinical studies have demonstrated the antitumor activity of **OSI-930** across a range of cancer models, including small cell lung cancer (SCLC) and colorectal carcinoma (CRC). The rationale for combining **OSI-930** with chemotherapy lies in the potential for synergistic or additive effects, where **OSI-930** may sensitize tumor cells to chemotherapy or inhibit the repair of chemotherapy-induced damage and suppress the pro-angiogenic signals often induced by cytotoxic treatments.

Data from Preclinical Combination Studies



Preclinical xenograft models have shown that **OSI-930** can be safely and effectively administered with standard chemotherapy regimens, leading to enhanced antitumor activity.

Combination with Cisplatin and Etoposide in Small Cell Lung Cancer (SCLC)

In the NCI-H526 SCLC xenograft model, the combination of cisplatin and etoposide followed by **OSI-930** maintenance therapy demonstrated a significant delay in tumor regrowth compared to chemotherapy alone.

Treatment Group	Dosing Schedule	Outcome
Cisplatin + Etoposide (Vehicle Maintenance)	Cisplatin: 6 mg/kg IV, Day 1; Etoposide: 25 mg/kg IP, Days 1-3; Vehicle: PO, Days 8-36	Tumor Regression
Cisplatin + Etoposide (OSI-930 Maintenance)	Cisplatin: 6 mg/kg IV, Day 1; Etoposide: 25 mg/kg IP, Days 1-3; OSI-930: 200 mg/kg PO, Days 8-59	Delayed tumor growth by 29 days vs. vehicle maintenance; 3-fold greater log cell kill index

Combination with FOLFOX in Colorectal Carcinoma (CRC)

In human colorectal carcinoma xenograft models (SW48 and COLO 205), **OSI-930** as a maintenance therapy following a FOLFOX-like regimen (5-Fluorouracil and Oxaliplatin) resulted in enhanced tumor growth inhibition and delay.



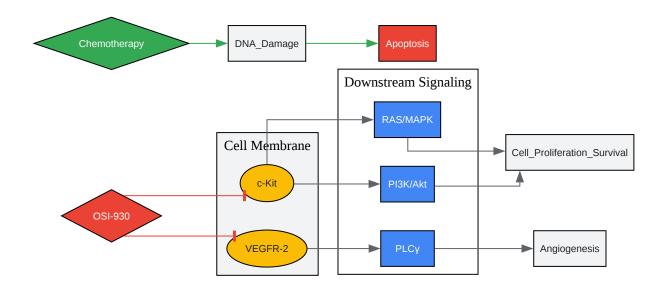
Tumor Model	Treatment Group	Tumor Growth Inhibition (TGI)	Tumor Growth Delay (GD)
SW48	5-FU/Oxaliplatin (Vehicle Maintenance)	68.9%	-
SW48	5-FU/Oxaliplatin (OSI- 930 Maintenance)	84.4%	6.8 days over vehicle
COLO 205	5-FU/Oxaliplatin (Vehicle Maintenance)	28.4%	-
COLO 205	5-FU/Oxaliplatin (OSI- 930 Maintenance)	70.8%	12.4 days over vehicle

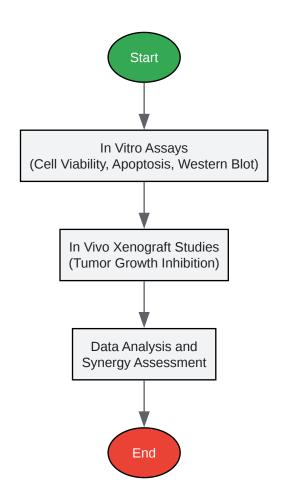
In a separate study with the COLO 205 model, concomitant or maintenance administration of **OSI-930** (100 mg/kg PO) with a 5-FU/Oxaliplatin regimen improved tumor growth delay by 2-3 fold and increased TGI by 15-20% compared to vehicle maintenance.

Signaling Pathways and Experimental Workflow OSI-930 Mechanism of Action

OSI-930 exerts its effects by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.







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